

Application Notes: Vicriviroc in Neuroinflammation Research

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Compound of Interest

Compound Name: Vicriviroc

Cat. No.: B7856022

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Introduction

Vicriviroc is a potent and selective small-molecule antagonist of the C-C chemokine receptor 5 (CCR5).[1][2] Originally developed as an antiretroviral agent for the treatment of HIV-1 infection, its mechanism of action—inhibiting the interaction between the viral envelope protein gp120 and the host cell's CCR5 co-receptor—also holds significant promise for therapeutic intervention in neuroinflammatory conditions.[3][4] The CCR5 receptor is expressed on various immune cells, including T-cells, macrophages, and microglia, and plays a crucial role in orchestrating immune cell trafficking to sites of inflammation, including the central nervous system (CNS).[5][6]

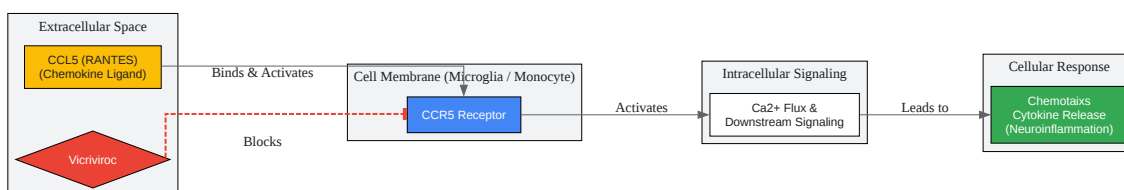
Neuroinflammation is a key pathological feature in a wide range of neurological disorders, including HIV-associated neurocognitive disorders (HAND), Alzheimer's disease, multiple sclerosis, and traumatic brain injury.[5][7][8] The infiltration of peripheral immune cells and the activation of resident microglia contribute to a pro-inflammatory environment that can lead to neuronal damage and cognitive decline. By blocking the CCR5 receptor, **Vicriviroc** can potentially mitigate these effects by reducing the recruitment of inflammatory monocytes and modulating microglial activation.[5][9]

These application notes provide an overview of the use of **Vicriviroc** in preclinical neuroinflammation models, summarizing key findings and offering detailed protocols for researchers.

Mechanism of Action in Neuroinflammation

Vicriviroc is an allosteric, noncompetitive antagonist of the CCR5 receptor.[3][4] It binds to a hydrophobic pocket within the transmembrane helices of the receptor, inducing a conformational change that prevents the binding of its natural chemokine ligands, such as CCL5 (RANTES).[3][4] In the context of neuroinflammation, this action has several downstream effects:

- **Inhibition of Leukocyte Trafficking:** By blocking CCR5, **Vicriviroc** prevents the migration of CCR5-expressing monocytes and T-lymphocytes across the blood-brain barrier into the CNS.[6][10]
- **Modulation of Microglial Activation:** CCR5 is expressed on microglia, the resident immune cells of the CNS. Its blockade can reduce microglial activation, thereby decreasing the production and release of pro-inflammatory cytokines and neurotoxic factors.[5]
- **Neuroprotection:** By dampening the inflammatory cascade, **Vicriviroc** may indirectly protect neurons from damage and death, potentially preserving cognitive function.[5][8]



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Caption: **Vicriviroc** blocks CCL5 binding to the CCR5 receptor.

Quantitative Data Summary

The efficacy of **Vicriviroc** and other CCR5 antagonists has been quantified in various in vitro and in vivo models. The following tables summarize key findings.

Table 1: In Vitro Activity of **Vicriviroc**

Assay Type	Cell Line	Ligand/Virus	Measurement	Result	Reference
Chemotaxis Assay	Ba/F3-CCR5	MIP-1 α (0.3 nM)	IC ₅₀	< 1.0 nM	[1]
Calcium Flux Assay	U-87-CCR5	RANTES (10 nM)	Inhibition of Ca ²⁺ release	Potent, similar to SCH-C	[1][11]
Antiviral Activity	Human PBMCs	R5-tropic HIV-1 isolates	EC ₅₀	0.04 - 2.3 nM	[1]

| Antiviral Activity | Human PBMCs | R5-tropic HIV-1 isolates | EC₉₀ | 0.45 - 18 nM |[1] |

Table 2: In Vivo Effects of CCR2/CCR5 Antagonists in Neuroinflammation/Neuropathy Models

Model	Compound	Species	Key Outcomes	Result	Reference
Chronic Constriction Injury (CCI)	Cenicriviroc	Rat	Spinal CCL2 mRNA levels	Significantly prevented CCI-induced upregulation	[12]
Chronic Constriction Injury (CCI)	Cenicriviroc	Rat	Spinal CCL3 mRNA & protein	Downregulated CCI-induced elevation	[12]
Traumatic Brain Injury (TBI)	Maraviroc	Mouse	Neurological Severity Score	Significant improvement vs. vehicle on days 3-7	[8]
Traumatic Brain Injury (TBI)	Maraviroc	Mouse	Inflammatory Factor Release	Decreased	[8]
Traumatic Brain Injury (TBI)	Maraviroc	Mouse	Microglial Polarization	Modulated from M1 to M2 phenotype	[8]

| Dementia Model (tauopathy) | Maraviroc | Mouse | Tau Aggregates | Reduced |[13] |

Note: Data for Cenicriviroc (a dual CCR2/CCR5 antagonist) and Maraviroc (another CCR5 antagonist) are included to provide broader context on the therapeutic potential of targeting this pathway in relevant disease models.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of **Vicriviroc** in neuroinflammation models.

Protocol 1: In Vitro Chemotaxis Assay

This protocol is designed to assess the ability of **Vicriviroc** to block the migration of CCR5-expressing cells towards a chemokine gradient.

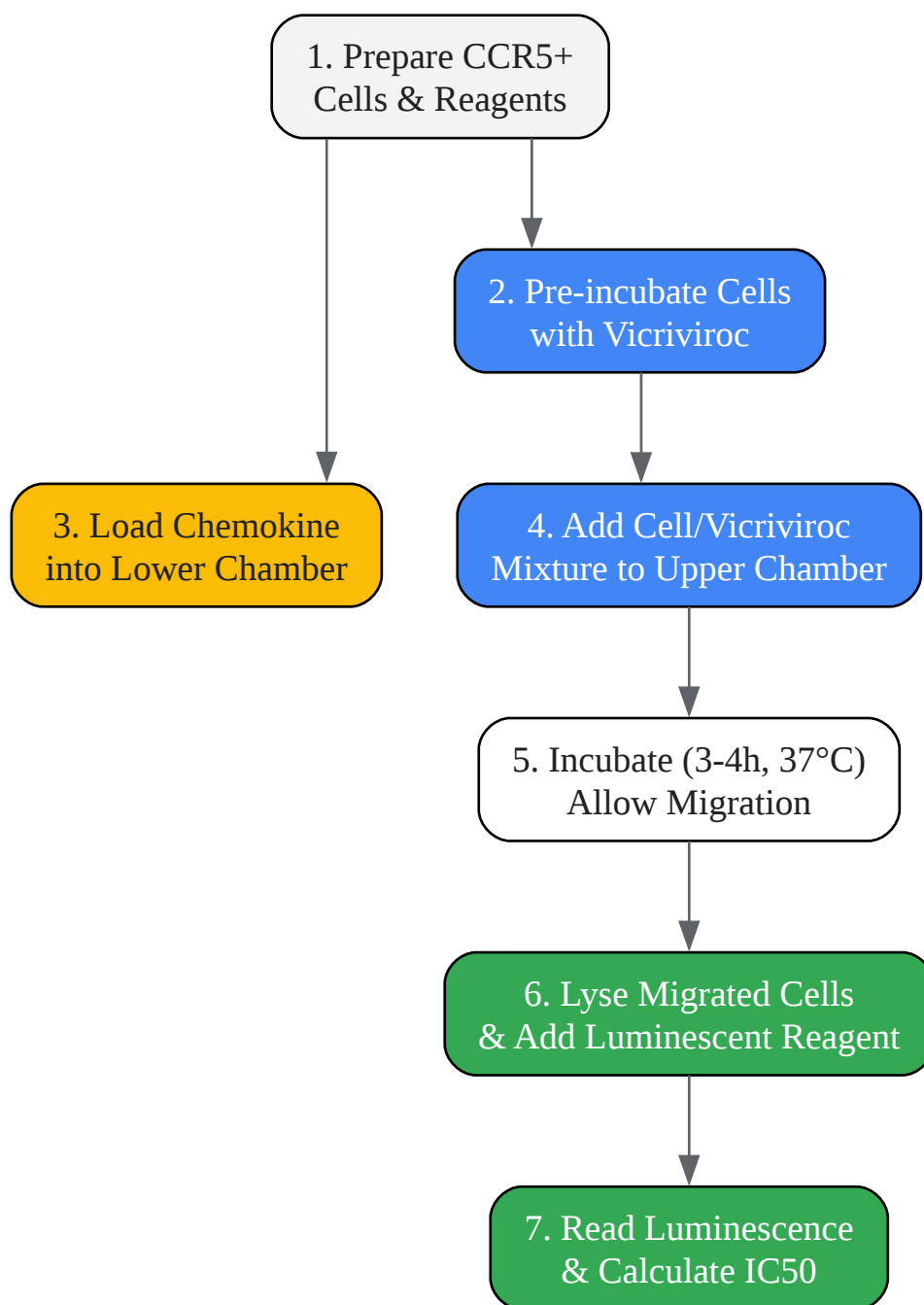
1. Materials and Reagents:

- CCR5-expressing cell line (e.g., Ba/F3-CCR5, U-87-CCR5)
- Cell Culture Medium (e.g., RPMI 1640 with 10% FBS)
- Recombinant human chemokine (e.g., CCL5/RANTES or MIP-1 α /CCL3)
- **Vicriviroc** (stock solution in DMSO, serially diluted)
- Assay Buffer (e.g., HBSS with 0.1% BSA)
- Chemotaxis chamber (e.g., 96-well ChemoTx plate, 5 μ m filter)
- Cell viability/quantification reagent (e.g., CellTiter-Glo®)
- Luminometer

2. Procedure:

- **Cell Preparation:** Culture CCR5-expressing cells to a density of $1-2 \times 10^6$ cells/mL. Harvest and wash cells twice with Assay Buffer. Resuspend cells in Assay Buffer at a final concentration of 2×10^6 cells/mL.
- **Compound Incubation:** In a separate plate, mix equal volumes of the cell suspension with 2x concentrations of **Vicriviroc** (or vehicle control - DMSO). Incubate at 37°C for 30 minutes.
- **Chemotaxis Plate Setup:**
 - Add 30 μ L of Assay Buffer (for negative control) or chemokine solution (e.g., 0.3 nM MIP-1 α) to the lower wells of the ChemoTx plate.
 - Carefully place the filter on top of the plate.

- Add 50 μ L of the pre-incubated cell/compound mixture to the top of the filter, corresponding to the wells below.
- Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 3-4 hours to allow for cell migration.
- Quantification:
 - Carefully remove the filter. Scrape off non-migrated cells from the top of the filter.
 - Place the plate at -80°C for 30 minutes to lyse the migrated cells captured on the underside of the filter.
 - Thaw the plate and add 30 μ L of CellTiter-Glo® reagent to the lower wells.
 - Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
 - Read luminescence on a plate reader.
- Data Analysis: Convert luminescence units to percentage inhibition relative to the vehicle control. Calculate the IC₅₀ value using non-linear regression analysis.



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Caption: Workflow for an in vitro chemotaxis assay.

Protocol 2: In Vivo Evaluation in a Traumatic Brain Injury (TBI) Model

This protocol describes a study to evaluate the neuroprotective effects of **Vicriviroc** in a mouse model of TBI. This is adapted from methods used to test similar CCR5 antagonists.[8]

1. Animals and Housing:

- Species: C57BL/6 mice, male, 10-12 weeks old.
- Housing: Standard housing conditions, 12h light/dark cycle, ad libitum access to food and water. Acclimatize animals for at least 7 days before surgery. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

2. Experimental Groups:

- Group 1: Sham + Vehicle
- Group 2: TBI + Vehicle
- Group 3: TBI + **Vicriviroc** (e.g., 10 mg/kg)

3. TBI Induction (Controlled Cortical Impact - CCI):

- Anesthetize the mouse (e.g., isoflurane or ketamine/xylazine). Confirm depth of anesthesia by pedal withdrawal reflex.
- Mount the mouse in a stereotaxic frame. Maintain body temperature at 37°C using a heating pad.
- Make a midline scalp incision and expose the skull.
- Perform a craniotomy (e.g., 4 mm diameter) over the right parietal cortex, midway between bregma and lambda, keeping the dura intact.
- Induce TBI using a CCI device with a 3 mm tip. Impact parameters: velocity 4.0 m/s, depth 1.5 mm, dwell time 150 ms.
- For sham animals, perform the craniotomy but do not induce the impact.
- Replace the bone flap (if applicable) and suture the scalp incision.

- Administer post-operative analgesics and allow the animal to recover in a heated cage.

4. Drug Administration:

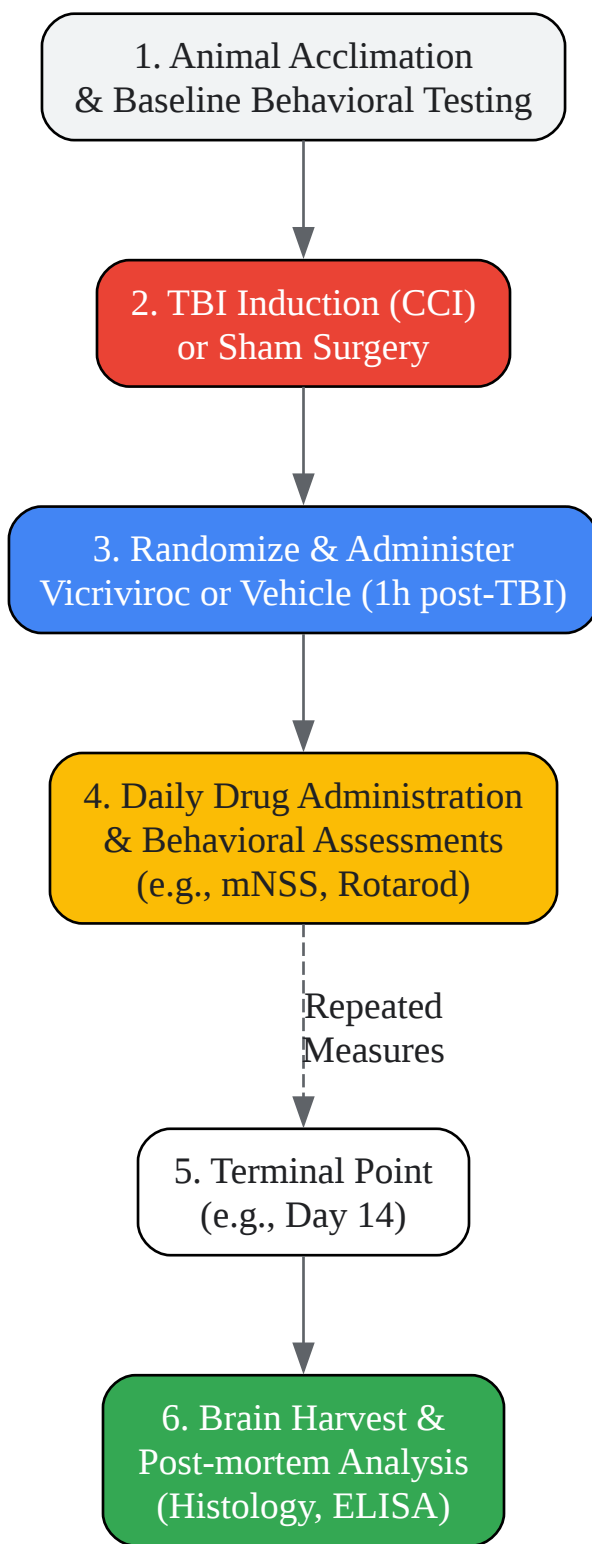
- Prepare **Vicriviroc** in a suitable vehicle (e.g., 0.5% methylcellulose with 0.1% Tween 80 in saline).
- Administer **Vicriviroc** or vehicle via intraperitoneal (i.p.) injection.
- The first dose should be given 1 hour post-TBI, followed by once-daily injections for a specified duration (e.g., 7 consecutive days).

5. Behavioral and Neurological Assessment:

- Modified Neurological Severity Score (mNSS): Perform at baseline and on days 1, 3, 7, and 14 post-TBI. The mNSS is a composite score of motor, sensory, balance, and reflex tests.
- Rotarod Test: Assess motor coordination and balance at the same time points. Train animals for 3 days prior to TBI.

6. Post-mortem Analysis (Day 14):

- Deeply anesthetize animals and perfuse transcardially with saline followed by 4% paraformaldehyde (PFA).
- Harvest brains and post-fix in 4% PFA overnight, then transfer to a 30% sucrose solution.
- Section the brains on a cryostat or vibratome.
- Immunohistochemistry: Stain sections for markers of neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes), neuronal survival (e.g., NeuN), and CCR5 expression.
- Lesion Volume Measurement: Stain sections with cresyl violet to quantify the volume of damaged tissue.
- Cytokine Analysis: For a separate cohort of animals, harvest fresh brain tissue from the perilesional cortex at an earlier time point (e.g., day 3), and measure levels of inflammatory cytokines (e.g., TNF- α , IL-1 β , IL-6) using ELISA or multiplex assay.



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Caption: Workflow for an in vivo TBI study.

Disclaimer: These protocols are intended as a guide. Researchers should optimize conditions based on their specific experimental setup, cell lines, and animal models. All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.

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